1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c13-12(14,15)8-3-1-4-9(7-8)18-11(20)19-10-16-5-2-6-17-10/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIPAFIUDLXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309713 | |
| Record name | 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23656-30-6 | |
| Record name | NSC213927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PYRIMIDIN-2-YL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply similarly in an industrial setting, with considerations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways and product yields.
Scientific Research Applications
Medicinal Chemistry Applications
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound may inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of Aurora kinase A, a protein critical for cell cycle regulation. This inhibition can lead to the suppression of tumor growth, making it a candidate for anticancer drug development .
Antimicrobial Properties
Studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
Agricultural Applications
The compound's trifluoromethyl group enhances its biological activity, making it useful in agrochemicals. Its applications include:
Herbicides and Pesticides
This compound derivatives have been explored as potential herbicides due to their ability to disrupt plant growth by inhibiting specific metabolic pathways. This makes them effective against a range of weeds while minimizing harm to crops .
Material Science Applications
In material science, the unique properties of this compound have led to its investigation in the development of advanced materials.
Polymer Chemistry
The compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve performance metrics such as tensile strength and resistance to environmental degradation .
| Activity Type | Target | IC50 (nM) | References |
|---|---|---|---|
| Anticancer | Aurora Kinase A | 22 | A30845 / A30846 |
| Antimicrobial | Various Pathogens | N/A | PubMed Studies |
Case Study 1: Aurora Kinase Inhibition
A study published in Cancer Research demonstrated that compounds similar to this compound effectively inhibited Aurora kinase A activity in vitro, leading to reduced proliferation of cancer cell lines .
Case Study 2: Herbicidal Efficacy
Research published in Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of various derivatives, including this compound, against common agricultural weeds. Results indicated significant growth inhibition at low concentrations, suggesting potential for agricultural applications .
Mechanism of Action
The mechanism of action of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Several urea derivatives with trifluoromethylphenyl groups and heterocyclic systems have been evaluated for anticancer activity. Key comparisons include:
Compound 83 (1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea)
- Structure : Pyridine ring instead of pyrimidine, with a 4-methoxyphenyl substituent.
- Activity : Tested against MCF-7 breast cancer cells, showing moderate antiproliferative effects. The pyridine core may reduce binding affinity compared to pyrimidine due to fewer hydrogen-bonding sites .
Compound 11e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea)
- Structure : Incorporates a thiazole-piperazine-hydrazinyl moiety.
- Molecular weight (534.1 g/mol) and yield (86.7%) suggest synthetic feasibility .
Herbicidal Analogues
Fluometuron (N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea)
- Structure : Dimethylurea group instead of pyrimidinyl.
- Activity : Commercial herbicide targeting broadleaf weeds. The dimethyl group reduces steric hindrance, enhancing soil adsorption and persistence compared to heterocyclic ureas .
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C12H9F3N4O and a molecular weight of approximately 282.23 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution at the pyrimidine ring .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been noted for its potential role as an inhibitor of certain kinases involved in cell signaling pathways, which is crucial for various cellular processes including proliferation and apoptosis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that derivatives containing a urea moiety showed promising results in inhibiting cancer cell growth, suggesting a potential application in cancer therapeutics .
Antimicrobial Properties
In addition to its antitumor activity, there is evidence supporting the antimicrobial properties of this compound. Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity . The minimum inhibitory concentrations (MIC) for these compounds were found to be around 250 μg/mL, indicating their potential as antibacterial agents.
Table: Summary of Biological Activities
Case Study: Anticancer Potential
A recent study investigated a series of compounds related to this compound for their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, showcasing their potential as therapeutic agents .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of structurally similar compounds. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their applicability in developing new antibiotics or antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea, and how can yield and purity be maximized?
Answer: The compound is typically synthesized via urea-forming reactions, such as coupling pyrimidin-2-amine with 3-(trifluoromethyl)phenyl isocyanate. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysis : Use of triethylamine or DMAP to accelerate isocyanate-amine coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Yield optimization (30–50%) often requires strict temperature control (0–5°C during coupling) and inert atmospheres to prevent side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Pyrimidine protons appear as doublets (δ 8.5–9.0 ppm), while the trifluoromethylphenyl group shows aromatic signals (δ 7.5–8.2 ppm) and a CF₃ singlet (~δ 120–125 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the compound’s solubility and stability assessed in biological assays?
Answer:
- Solubility : Test in DMSO (stock solution) and dilute into aqueous buffers (PBS, pH 7.4) with sonication. Monitor precipitation via dynamic light scattering .
- Stability : Incubate at 37°C in assay media, sampling at intervals (0–72 hr). Analyze degradation by HPLC or LC-MS to identify hydrolyzed products (e.g., cleaved urea bonds) .
Q. What in vitro assays are used to evaluate its antiproliferative activity?
Answer:
- Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) and 48–72 hr incubation .
- Control compounds : Include cisplatin or doxorubicin as positive controls to benchmark activity .
Q. How are structure-activity relationship (SAR) studies designed for urea derivatives?
Answer:
- Core modifications : Vary pyrimidine substituents (e.g., methoxy, methyl) and aryl groups (e.g., chloro, fluoro) to assess electronic effects .
- Bioisosteric replacement : Substitute urea with thiourea or sulfonamide groups to compare potency .
- Data correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to identify trends .
Advanced Research Questions
Q. How can computational modeling predict target binding modes and optimize potency?
Answer:
- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with kinases (e.g., BRAF, EGFR). Key residues (e.g., hinge-region lysine) may hydrogen-bond with the urea moiety .
- MD simulations : Assess binding stability (50–100 ns trajectories) and calculate free energy (MM-PBSA) .
- QSAR models : Train on IC₅₀ data to prioritize substituents with favorable steric/electronic profiles .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Answer:
- Methodological audit : Compare cell lines (e.g., origin, passage number), assay conditions (e.g., serum content), and compound handling (e.g., DMSO lot variability) .
- Orthogonal assays : Validate hits using apoptosis (Annexin V) or colony formation assays to confirm mechanism .
- Theoretical alignment : Reconcile data with kinase inhibition profiles or off-target effects (e.g., CYP450 inhibition) .
Q. How are factorial designs applied to optimize reaction conditions or formulation?
Answer:
- Variables : Test temperature (20–80°C), catalyst loading (0–10 mol%), and solvent ratio (DMF:H₂O) .
- Response surface methodology (RSM) : Model interactions between variables to identify maxima in yield or solubility .
- Taguchi arrays : Reduce experiments while screening critical factors (e.g., pH for stability) .
Q. What strategies address formulation challenges for in vivo studies?
Answer:
- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Dosing vehicles : Test oral (aqueous suspension with 0.5% methylcellulose) vs. intravenous (Cremophor EL/ethanol) routes .
- PK/PD modeling : Measure plasma half-life and tissue distribution via LC-MS/MS to adjust dosing schedules .
Q. How can metabolomics identify off-target effects or metabolic pathways?
Answer:
- Untargeted LC-MS : Profile metabolites in treated vs. control cells/liver microsomes. Annotate peaks using databases (e.g., HMDB) .
- Pathway analysis : Map altered metabolites to pathways (e.g., glutathione depletion) via KEGG or MetaboAnalyst .
- Reactive intermediate screening : Trap electrophilic metabolites with glutathione or cyanide to assess bioactivation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
